PF CBP1
Description
Rationale for Targeting CBP/p300 Bromodomains
CBP (CREB-binding protein) and p300 (E1A-associated 300 kDa protein) are two highly homologous histone acetyltransferases (HATs) that function as crucial transcriptional coactivators . They are involved in a multitude of cellular processes, including cell proliferation, cell cycle regulation, apoptosis, differentiation, and DNA damage response . Both CBP and p300 possess a bromodomain adjacent to their catalytic HAT domain, which is essential for their interaction with chromatin .
Targeting the bromodomains of CBP and p300 has garnered significant interest due to their central role in epigenetic regulation and their association with various human diseases, including inflammation, cancer, autoimmune disorders, and cardiovascular disease . Aberrant epigenetic regulation, often involving dysregulation of histone modification patterns, is a hallmark of many cancers . Inhibiting the interaction of CBP/p300 bromodomains with acetylated histones offers a promising strategy to modulate gene expression and potentially mitigate disease progression . Furthermore, the selective targeting of CBP/p300 bromodomains is desirable to probe their distinct cellular functions and may lead to therapeutic agents with fewer off-target effects compared to broader epigenetic inhibitors . For instance, in certain cancers, loss-of-function mutations in the CREBBP gene create a synthetic lethality with p300, presenting an opportunity for selective p300 inhibition .
Evolution of Bromodomain Inhibitor Research Paradigms
The concept of bromodomains as druggable epigenetic targets gained momentum following their initial identification in the Drosophila Brahma gene in the early 1990s . Subsequent research, particularly since 2006, has highlighted the therapeutic potential of targeting CBP/p300 bromodomains .
The field of bromodomain inhibitor development has seen rapid advancements, significantly propelled by the discovery of seminal small molecules. A notable breakthrough was the reporting of the first BET (bromodomain and extra-terminal) family inhibitor, (+)-JQ1, in 2010 . This discovery catalyzed extensive research into BET bromodomains, given their established roles in oncology and inflammation, leading to numerous BET inhibitors entering clinical trials .
Initially, many bromodomain inhibitors developed were non-selective . However, the research paradigm has increasingly shifted towards the design of highly potent and selective inhibitors. This evolution is crucial for dissecting the precise biological functions of individual bromodomain-containing proteins and for developing safer and more effective therapeutic strategies by minimizing undesirable off-target effects . The ongoing development of selective inhibitors for both BET and non-BET bromodomains, including CBP, continues to expand the understanding of bromodomain biology and its therapeutic implications .
Properties
Molecular Formula |
C29H36N4O3 |
|---|---|
Molecular Weight |
488.62 |
Synonyms |
5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole |
Origin of Product |
United States |
Pf Cbp1: a Potent and Selective Bromodomain Inhibitor
Chemical Properties and Structure of this compound
This compound, with the formal name 5-(3,5-dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-benzimidazole, exists as a crystalline solid . The free base form has a molecular formula of C29H36N4O3 and a molecular weight of 488.6 g/mol . Its hydrochloride salt form (PF-CBP1 HCl) has a molecular formula of C29H37ClN4O3 and a molecular weight of approximately 525.08-525.09 g/mol . This compound demonstrates good solubility in organic solvents such as DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (B145695) (20 mg/ml) . The hydrochloride form typically exhibits enhanced water solubility and stability .
Derivation from Known Chemical Scaffolds (e.g., SGC-CBP30)
Mechanism of Action and Binding Profile
This compound functions as a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300 . Its mechanism of action involves competitively binding to the acetyl-lysine binding pocket within these bromodomains, thereby preventing the recognition and binding of acetylated histone tails . This disruption effectively interferes with the recruitment of transcriptional machinery that relies on these interactions, leading to the modulation of target gene expression.
The potency of this compound against its primary targets is well-documented:
CBP bromodomain: IC50 = 125 nM .
p300 bromodomain: IC50 = 363 nM .
In addition to IC50 values, isothermal titration calorimetry (ITC) studies have shown a dissociation constant (Kd) of 0.19 μM for this compound against CBP .
Multi-step Synthetic Approaches
Selectivity Profile
A key characteristic of this compound is its notable selectivity for CBP and p300 bromodomains over other bromodomain-containing proteins. It exhibits greater than 100-fold selectivity for the CBP bromodomain compared to BRD4 . Specifically, biochemical assays report 139-fold selectivity over BRD4, and ITC studies show >105-fold selectivity .
Further selectivity profiling against a panel of other bromodomains demonstrates this compound's preferential binding to CBP/p300. The IC50 values for other bromodomains are significantly higher, indicating its specificity:
Table 1: Selectivity Profile of this compound (IC50 values)
| Bromodomain Target | IC50 (µM) |
| BRD2-1 | 1.24 |
| BRD3-1 | 1.38 |
| BRD3-2 | 4.22 |
| BRD4-1 | 1.54 |
| BRD4-2 | 9.75 |
| BRDT-1 | 2.44 |
| TAF1-2 | 3.39 |
| TAF1L-2 | 7.29 |
This selectivity profile is crucial for its utility as a research tool, allowing researchers to investigate the specific roles of CBP/p300 in biological processes without significant confounding effects from off-target bromodomain inhibition.
Key Research Findings and Applications
Research findings highlight this compound's potential in modulating gene expression related to inflammation and neurological function:
Anti-inflammatory Effects: this compound has been shown to reduce the expression of inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-β (IFN-β), when induced by lipopolysaccharide (LPS) in primary macrophages . This modulation of key inflammatory genes suggests its potential in inflammatory disease research .
Neurological Modulation: In primary cortical neurons, this compound effectively downregulates the expression of Regulator of G protein Signaling 4 (RGS4) . RGS4 has been implicated in neurological disorders, including Parkinson's disease, suggesting this compound's utility in investigating such conditions .
Cancer Research: While not directly discussed in terms of clinical application or dosage, this compound has been noted for its ability to promote the differentiation of cancer cells, potentially contributing to antitumor effects in research models . CBP/p300 inhibition is a recognized strategy in cancer research due to their roles in cell survival and proliferation .
Safety Profile (in research models): Studies have indicated that this compound exhibits no cytotoxicity in macrophages and shows hepatotoxicity only at very high concentrations in cell-based models, suggesting a favorable profile for research applications .
Molecular and Biochemical Characterization of Pf Cbp1 As a Bromodomain Inhibitor
Binding Affinity and Potency against Target Bromodomains
PF-CBP1 demonstrates potent inhibitory activity against its primary targets, the bromodomains of CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300). These proteins are critical transcriptional coactivators involved in numerous cellular processes.
Inhibition Constants (IC50) for CREBBP Bromodomain
PF-CBP1 exhibits a strong inhibitory effect on the CREBBP bromodomain. The half-maximal inhibitory concentration (IC50) for CREBBP has been consistently reported at 125 nM. This low nanomolar IC50 value indicates high potency of PF-CBP1 against CREBBP.
| Target Bromodomain | IC50 (nM) |
|---|---|
| CREBBP | 125 |
Inhibition Constants (IC50) for EP300 Bromodomain
In addition to CREBBP, PF-CBP1 also effectively inhibits the EP300 bromodomain. The reported IC50 for EP300 is 363 nM. While slightly higher than that for CREBBP, this value still signifies potent inhibition of EP300 by PF-CBP1.
| Target Bromodomain | IC50 (nM) |
|---|---|
| EP300 | 363 |
Dissociation Constants (Kd) via Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) provides a direct measurement of binding affinity, yielding dissociation constants (Kd). For PF-CBP1, ITC studies have confirmed its strong binding to CREBBP (often referred to as CBP in this context). The Kd value for CBP is reported as 0.19 µM. This further underscores the high affinity of PF-CBP1 for its primary target.
| Target Bromodomain | Kd (µM) |
|---|---|
| CBP (CREBBP) | 0.19 |
Selectivity Profiling across Bromodomain Families
A crucial aspect of a successful chemical probe or therapeutic candidate is its selectivity, minimizing off-target effects. PF-CBP1 exhibits notable selectivity across various bromodomain families.
Selectivity over BET Bromodomains (e.g., BRD4)
PF-CBP1 demonstrates significant selectivity over the Bromodomain and Extra-Terminal (BET) family of bromodomains, which includes BRD2, BRD3, and BRD4. Specifically, PF-CBP1 shows greater than 100-fold selectivity for the bromodomain of CBP over that of BRD4. ITC data further supports this, indicating a Kd for BRD4 (specifically BRD4(1)) of >20 µM, demonstrating over 105-fold selectivity compared to CBP. In biochemical assays, this selectivity has been reported as 139-fold over BRD4.
| Target Bromodomain | Kd (µM) | Selectivity vs. CBP |
|---|---|---|
| BRD4 | >20 | >105-fold |
Evaluation against a Panel of Other Bromodomains (e.g., BRD2-1, BRD3-1, BRD3-2, BRD4-1, BRD4-2, BRDT-1, TAF1-2, TAF1L-2)
Beyond BET bromodomains, PF-CBP1 has been profiled against a broader panel of bromodomains, confirming its selective action. The IC50 values against these additional bromodomains are in the micromolar range, further highlighting its preferential activity towards CREBBP and EP300.
| Bromodomain | IC50 (µM) |
|---|---|
| BRD2-1 | 1.24 |
| BRD3-1 | 1.38 |
| BRD3-2 | 4.22 |
| BRD4-1 | 1.54 |
| BRD4-2 | 9.75 |
| BRDT-1 | 2.44 |
| TAF1-2 | 3.39 |
| TAF1L-2 | 7.29 |
Methodologies for Selectivity Assessment
The selectivity and potency of PF-CBP1 as a bromodomain inhibitor have been rigorously assessed using a range of biochemical and biophysical methodologies.
BROMOscan Profiling: BROMOscan (DiscoveRx) profiling has been instrumental in confirming the broad selectivity of PF-CBP1. This method demonstrated PF-CBP1's preferential binding to CBP and p300 over other bromodomain subfamilies .
AlphaScreen Assays: AlphaScreen assays are employed to evaluate the inhibition of histone peptide-bromodomain interactions. While specific detailed data for PF-CBP1 from AlphaScreen assays were not extensively highlighted in the context of its selectivity against a broad panel, this assay type is generally used for assessing such interactions . For instance, a related compound (Compound 12) was shown to inhibit histone peptide-Brd interaction at micromolar concentrations in an AlphaScreen assay, exhibiting modest selectivity for CBP over BRD4(1) .
Isothermal Titration Calorimetry (ITC) and Biochemical Assays: Isothermal Titration Calorimetry (ITC) is a label-free technique used to determine binding affinities (KD values). PF-CBP1 exhibits a strong affinity for CBP, with a KD of 0.19 µM, and for p300, with IC50 values of 125 nM and 363 nM, respectively . Crucially, PF-CBP1 demonstrates remarkable selectivity over BRD4, showing a KD greater than 20 µM for BRD4(1) . This translates to PF-CBP1 being 139-fold selective over BRD4 in biochemical assays and over 105-fold selective by ITC .
The selectivity of PF-CBP1 extends beyond BRD4. It displays greater than 100-fold selectivity for the bromodomain of CBP over a panel of other bromodomains, including BRD2-1, BRD3-1, BRD3-2, BRD4-1, BRD4-2, BRDT-1, TAF1-2, and TAF1L-2, with IC50 values ranging from 1.24 µM to 9.75 µM .
Table 1: PF-CBP1 Potency and Selectivity against Key Bromodomains
| Target Bromodomain | Assay Type | Value | Unit | Selectivity (vs. CBP) | Source |
| CREBBP (CBP) | IC50 | 125 | nM | N/A | |
| EP300 (p300) | IC50 | 363 | nM | N/A | |
| CBP | KD | 0.19 | µM | N/A | |
| BRD4(1) | KD | >20 | µM | >105-fold | |
| BRD4 | Selectivity | 139-fold | - | 139-fold |
Table 2: PF-CBP1 IC50 Values for Other Bromodomains
| Bromodomain | IC50 (µM) | Source |
| BRD2-1 | 1.24 | |
| BRD3-1 | 1.38 | |
| BRD3-2 | 4.22 | |
| BRD4-1 | 1.54 | |
| BRD4-2 | 9.75 | |
| BRDT-1 | 2.44 | |
| TAF1-2 | 3.39 | |
| TAF1L-2 | 7.29 |
Structure-Activity Relationships (SAR) of PF-CBP1
The development of PF-CBP1 was guided by extensive Structure-Activity Relationship (SAR) studies, building upon earlier scaffolds to achieve enhanced potency and selectivity.
Elucidation of Key Structural Features for Potency and Selectivity
PF-CBP1 was developed as a propoxy analogue of the SGC-CBP30 scaffold, with the specific aim of improving selectivity for CBP over BRD4(1) . Key structural elements contributing to the potency and selectivity of CBP/p300 inhibitors, including PF-CBP1, have been elucidated through various studies. For instance, X-ray crystallography of SGC-CBP30 bound to CBP revealed that the dimethylisoxazole moiety forms critical interactions with the acetyl lysine (B10760008) binding residues within the bromodomain pocket. Additionally, an aryl group on the scaffold was observed to form a cation-π interaction with arginine 1173 (R1173) in an induced binding pocket . These interactions are fundamental to the recognition of acetylated lysine motifs. Further SAR efforts on related compounds have shown that the introduction of a methyl branch on the N-1 ethylene (B1197577) linker can lead to potent and selective analogues, with (S)-methyl enantiomers being particularly favorable for CBP binding . Similarly, for other CBP/p300 inhibitors like CPI-637, 6-aryl substituents were found to be beneficial for both CBP potency and selectivity over BRD4(1) .
Impact of Functional Group Modifications on Binding and Inhibition
The modification of the SGC-CBP30 scaffold to incorporate a propoxy group resulted in PF-CBP1, which demonstrated good affinity for CBP (KD 0.19 µM) and maintained selectivity over BRD4(1) (KD 20 µM) . This highlights the importance of the propoxy functional group in achieving the desired binding profile. The dimethylisoxazole group is a critical pharmacophore that mimics the acetyl-lysine and establishes direct hydrogen bond interactions with key residues in the bromodomain's acetyl-lysine binding site . Modifications to other parts of the scaffold, such as the introduction of specific substituents at different positions, have been explored to fine-tune potency and selectivity. For example, in studies on dimethylisoxazole-attached imidazo[1,2-a]pyridines, specific groups at the R1 position (e.g., t-butyl, adamantyl, 4-ethylmorpholinyl, isopropyl, benzyl) showed varying impacts on CBP inhibitory activity, with some leading to decreased potency . These findings underscore how subtle functional group modifications can significantly alter the binding characteristics and inhibitory efficacy of bromodomain inhibitors.
Computational Modeling and Docking Studies for SAR Insights
Computational modeling and docking studies play a crucial role in understanding the Structure-Activity Relationships of bromodomain inhibitors. These in silico approaches enable the design of compounds with improved binding profiles and selectivity. For CBP/EP300 inhibitors, molecular modeling, in conjunction with SAR studies, has facilitated a comprehensive understanding of how to selectively target CBP/EP300 over non-BET bromodomains . Such studies help predict how different functional groups interact with the bromodomain binding pocket, guiding the synthesis of new analogues with optimized properties. While specific detailed computational models for PF-CBP1 were not provided, the methodology is broadly applied in the development of this class of inhibitors to rationalize observed SAR and direct further chemical synthesis .
Interaction with Acetylated Histone Peptides
Bromodomains function as "readers" of the epigenome by binding to acetylated lysine residues, primarily on histone tails, which are crucial for regulating gene transcription .
Inhibition of Histone-Bromodomain Binding
PF-CBP1 acts as a bromodomain inhibitor by interfering with the recognition of acetylated lysine residues on histones by the CBP and p300 bromodomains . CBP and p300 are known transcriptional coactivators that bind to various transcription factors and acetylate specific sites within chromatin. This acetylation process leads to the relaxation of chromatin structure, making DNA more accessible for gene transcription . By binding to the bromodomain, PF-CBP1 prevents this crucial interaction, thereby disrupting the recruitment of transcriptional machinery and leading to the downregulation of specific target genes . This mechanism of action is central to its role as an epigenetic modulator.
Mechanistic Insights into Acetyl-Lysine Mimicry
Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues, acting as "readers" of epigenetic marks . This recognition is crucial for recruiting transcriptional machinery and regulating gene expression . The binding pocket within bromodomains typically accommodates the acetyl-lysine moiety through a combination of hydrogen bonding and hydrophobic interactions .
PF-CBP1 functions as a bromodomain inhibitor by mimicking the natural ligand, acetylated lysine . This allows PF-CBP1 to competitively bind to the acetyl-lysine binding pocket of CBP and p300 bromodomains, thereby disrupting the interaction between these bromodomains and their cognate acetylated proteins . By occupying this crucial binding site, PF-CBP1 prevents the recruitment of other proteins that would otherwise be guided by the bromodomain's recognition of acetylated lysine, consequently modulating gene transcription . Studies on similar compounds within the same chemical class have shown that specific structural features, such as an isoxazole (B147169) group, can form critical hydrogen bonds with residues in the bromodomain pocket, directly mimicking the interaction observed with acetylated lysine . This competitive binding mechanism underlies PF-CBP1's ability to selectively inhibit CBP and p300 bromodomains and exert its observed cellular effects .
Cellular and Preclinical Investigational Studies of Pf Cbp1
Modulation of Gene Expression Profiles
PF-CBP1 has been shown to modulate key gene expression profiles, particularly those involved in inflammatory responses and neuronal function.
Transcriptional profiling studies of cells treated with PF-CBP1 have revealed its capacity to influence broad gene expression. Specifically, PF-CBP1 modulates key inflammatory genes in primary macrophages. It has been observed to downregulate targets of CBP in both macrophages and primary neurons. In the murine macrophage cell line J774, PF-CBP1 mildly downregulated the expression of several key inflammatory genes, including interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and interferon-beta (IFN-β), as well as tumor necrosis factor (TNF).
PF-CBP1 significantly reduces the expression of inflammatory genes in macrophages, especially in response to inflammatory stimuli.
In primary macrophages stimulated with lipopolysaccharide (LPS), PF-CBP1 effectively reduces the expression of various inflammatory cytokines. Studies using J774 cells demonstrated that PF-CBP1 pretreatment (30 minutes) followed by LPS exposure (4 hours) led to a moderate reduction in IL-6 and IFN-β expression at a concentration of 10 μM. A more pronounced decrease in IL-1β expression was evident at a lower concentration of 3 μM.
Table 2: Effects of PF-CBP1 on LPS-Induced Cytokines in J774 Macrophages
| Cytokine | PF-CBP1 Concentration | Effect on Expression |
| IL-6 | 10 μM | Moderately reduced |
| IFN-β | 10 μM | Moderately reduced |
| IL-1β | 3 μM | Evidently decreased |
The anti-inflammatory effects of PF-CBP1 in macrophages are mechanistically linked to its inhibition of CREBBP (CBP) and EP300 bromodomains. CBP and EP300 are known histone acetyltransferases (HATs) and transcriptional coactivators that play crucial roles in regulating gene expression by modulating chromatin structure and interacting with various transcription factors. In the context of inflammation, these proteins are involved in inflammatory pathways, and their inhibition by PF-CBP1 can dampen the inflammatory response by directly impacting the transcription of pro-inflammatory genes. Macrophages respond to LPS, a major component of Gram-negative bacteria, by activating Toll-like receptor 4 (TLR4), which subsequently leads to the release of inflammatory cytokines through both MyD88-dependent and -independent pathways. By inhibiting CBP/EP300, PF-CBP1 interferes with the transcriptional machinery necessary for the full expression of these inflammatory mediators.
Beyond its effects on inflammatory cells, PF-CBP1 also demonstrates a significant impact on neuronal gene expression.
A notable effect of PF-CBP1 in neuronal cells is the downregulation of Regulator of G Protein Signaling 4 (RGS4). Studies have shown that PF-CBP1 significantly reduced RGS4 mRNA levels by 49% relative to vehicle-treated controls in cortical neuron cells. This reduction was observed after 24 hours of treatment with PF-CBP1 at concentrations ranging from 100 nM to 1000 nM. RGS4 is a protein that plays a role in modulating G protein-coupled receptor signaling and has been linked to neurological disorders such as Parkinson's disease. The ability of PF-CBP1 to downregulate RGS4 suggests its potential relevance in the research of neurological conditions.
Table 3: Effect of PF-CBP1 on RGS4 mRNA Levels in Cortical Neurons
| Target | PF-CBP1 Concentration | Treatment Duration | Effect on mRNA Level |
| RGS4 | 100 nM - 1000 nM | 24 hours | 49% reduction |
Role of Pf Cbp1 As a Chemical Probe in Target Validation
Criteria for Chemical Probe Designation and PF-CBP1 Qualification
A chemical probe is defined as a well-characterized small molecule possessing high potency and selectivity for a protein of interest, used to modulate its function in basic and preclinical research . Key criteria for designating a compound as a high-quality chemical probe include an in vitro potency (KD or IC50) of less than 100 nM, a selectivity of at least 30-fold against other related protein families, and demonstrated on-target cellular activity at concentrations ideally below 1 µM . Additionally, the availability of a negative control compound is a desirable feature for robust experimental design .
PF-CBP1 meets these stringent criteria, qualifying as a selective chemical probe for CBP and p300 bromodomains. It inhibits CREBBP (CBP) and EP300 (p300) bromodomains with IC50 values of 125 nM and 363 nM, respectively . Crucially, PF-CBP1 exhibits greater than 100-fold selectivity for CBP over BRD4, a prominent member of the BET bromodomain family, and demonstrates selectivity over a panel of other bromodomains . Its technical data confirms a purity of ≥98% and a defined molecular formula (C29H36N4O3), further supporting its qualification as a reliable research tool . A negative control is also available for PF-CBP1, enhancing its utility in controlled experiments .
Utility in Elucidating CBP/p300 Bromodomain Biology
CBP and p300 are well-established transcriptional coactivators that play critical roles in gene regulation by acting as a link between DNA-associated transcription factors and the RNA polymerase II complex . They also possess histone acetyltransferase (HAT) activity, which is crucial for chromatin remodeling and gene expression . The bromodomains of CBP and p300 specifically recognize and bind to acetylated lysine (B10760008) residues on histones, thereby recruiting the proteins to active chromatin regions and facilitating gene transcription.
PF-CBP1, as a selective inhibitor of these bromodomains, provides a means to dissect their specific contributions to gene regulation. Research findings demonstrate its ability to modulate the expression of key genes. For instance, PF-CBP1 has been shown to reduce the expression of lipopolysaccharide (LPS)-induced inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-β (IFN-β), in primary macrophages in vitro . Furthermore, it downregulates the expression of Regulator of G protein Signaling 4 (RGS4) in primary cortical neurons in vitro, a target linked to neurological disorders such as Parkinson's disease . These findings highlight PF-CBP1's utility in elucidating the roles of CBP/p300 bromodomains in inflammatory responses and neuronal function.
Bromodomain and extra-terminal (BET) proteins, such as BRD2, BRD3, and BRD4, also contain bromodomains that bind to acetylated histones and are involved in gene transcription . Pan-BET inhibitors (e.g., JQ-1, I-BET) broadly target these proteins, leading to diverse cellular effects, including decreased proliferation, suppressed cell differentiation, and altered gene expression, with potential anti-inflammatory and anti-cancer activities .
The high selectivity of PF-CBP1 for CBP/p300 bromodomains over BET family bromodomains is crucial for differentiating the specific biological consequences of inhibiting CBP/p300 from the broader effects of pan-BET inhibition . This differentiation is vital because while both CBP/p300 and BET proteins are "readers" of acetylated histones, their precise roles in various cellular contexts and disease pathologies can differ significantly. For example, a CBP/p300 bromodomain inhibitor like CCS1477 (another CBP/p300 inhibitor) demonstrated activity in BET inhibitor-resistant prostate cancer cell lines, indicating a distinct mechanism of action compared to BET inhibitors . By using PF-CBP1, researchers can attribute observed phenotypic changes directly to the modulation of CBP/p300 bromodomain activity, thereby avoiding the confounding effects that might arise from promiscuous BET inhibition.
Dissecting the Specific Roles of CBP/p300 Bromodomains in Gene Regulation
Comparative Studies with Other CBP/p300 Bromodomain Inhibitors
PF-CBP1 has been benchmarked against other well-known CBP/p300 bromodomain inhibitors, including SGC-CBP30, CPI-637, and I-CBP112. These comparative studies are essential for understanding the relative potencies, selectivities, and unique characteristics of each compound.
Table 1: Comparative Biochemical Activity of Select CBP/p300 Bromodomain Inhibitors
| Inhibitor | Target (Bromodomain) | IC50 (nM) | Selectivity vs. BRD4 | Key Notes | Source |
| PF-CBP1 | CBP | 125 | >100-fold | Highly selective for CBP/p300 over BRD4 and other bromodomains. Available with negative control. | |
| p300 | 363 | ||||
| SGC-CBP30 | CBP | 21 (KD) | 40-fold | Low nanomolar affinity for CBP and p300. Also selective against a wide panel of bromodomain subfamilies. | |
| p300 | 32 (KD) | ||||
| CPI-637 | CBP | 30 | >700-fold | Potent dual inhibitor of CBP and p300. Shows activity against BRD9 (IC50 0.73 µM). | |
| p300 | 51 | ||||
| I-CBP112 | CBP | 142 (KD) | Not specified | Specific and potent acetyl-lysine competitive protein-protein interaction inhibitor. Enhances acetylation by p300. | |
| p300 | 625 (KD) |
Note: IC50 values are inhibitory concentrations, while KD values represent dissociation constants.
As shown in Table 1, CPI-637 demonstrates slightly higher potency against CBP and p300 compared to PF-CBP1 in biochemical assays . SGC-CBP30 also exhibits very high affinity for CBP and p300 . While PF-CBP1 maintains strong selectivity over BRD4, CPI-637 reports even higher selectivity against BRD4, though it has noted off-target activity against BRD9 . I-CBP112, while inhibiting CBP/p300 bromodomains, is also described as enhancing acetylation by p300, suggesting a more complex mechanism of action . These differences in potency, selectivity, and mechanism contribute to the diverse utility of each probe in specific research contexts.
Advantages of PF-CBP1:
High Selectivity: PF-CBP1 exhibits excellent selectivity for CBP and p300 bromodomains over the BET family bromodomains (e.g., >100-fold over BRD4), minimizing off-target effects related to BET proteins . This allows for precise investigation of CBP/p300-specific biology.
Potency: It demonstrates potent inhibitory activity against both CBP and p300 bromodomains, making it effective at relatively low concentrations in cellular assays .
Availability of Negative Control: The existence of a matched bromodomain-inactive dimethyl derivative (e.g., ISOX-INACT) provides a crucial control for validating on-target effects in research studies .
Utility in Specific Biological Contexts: PF-CBP1 has proven valuable in studying the roles of CBP/p300 in inflammatory processes and neurological functions by modulating cytokine expression and RGS4 levels .
Commercial Availability and Characterization: It is widely available from various suppliers and is well-characterized in terms of its chemical and biological properties .
Limitations of PF-CBP1: While PF-CBP1 is a high-quality chemical probe, like any research tool, it has considerations. The reported IC50 values for CBP and p300 are slightly higher compared to some newer inhibitors like CPI-637 . Although it shows excellent selectivity over BRD4, comprehensive off-target profiling across a wider range of bromodomains and other protein families is continuously beneficial for any chemical probe to fully understand its specificity profile, as highlighted in general chemical probe guidelines . Researchers should always consider the specific context of their experiments and potentially use orthogonal inhibitors to confirm findings.
Advanced Research Directions and Methodological Approaches
Investigating Allosteric Modulation of CBP/p300 Bromodomains
While PF-CBP1 functions as an orthosteric inhibitor, binding to the acetyl-lysine recognition pocket of the bromodomain, a significant research direction involves investigating the allosteric modulation of CBP/p300 bromodomains. Allosteric inhibitors operate by binding to a site distinct from the active site, inducing conformational changes that can alter protein function. This approach is particularly intriguing for bromodomains, where allosteric modulators are less common than in other protein families like kinases.
Research has demonstrated that certain bromodomain ligands, such as I-CBP112, can allosterically activate p300/CBP, leading to a notable increase in nucleosome acetylation, specifically at Lys18 of histone H3 (H3K18). This effect, observed with nucleosome substrates but not with isolated histone H3 or the isolated HAT domain, suggests that bromodomain interactions can influence the histone acetyltransferase (HAT) activity of CBP/p300 through allosteric mechanisms. The structural understanding gained from such studies, for instance, with BRD4(1)-selective inhibitors, provides a foundation for the rational discovery of novel allosteric modulators for CBP bromodomains. Exploring whether analogues of PF-CBP1 could be engineered to exhibit allosteric properties represents a promising avenue for developing new chemical tools with distinct modulatory effects on CBP/p300 function.
Development of Advanced Analogues for Specific Research Questions
The high selectivity and potency of PF-CBP1 make it an excellent starting point for the development of advanced analogues tailored to address specific research questions, particularly in the realm of targeted protein manipulation.
Covalent chemical probes offer advantages in target engagement and sustained pharmacological effects by forming a stable bond with their target protein. However, the development of highly selective covalent inhibitors for histone acetyltransferases (HATs) and bromodomains has been challenging, with early examples like C646 (a CBP/p300 HAT inhibitor) demonstrating off-target reactivity. The pursuit of tunable electrophiles and novel covalent warheads aims to overcome these limitations, balancing reactivity with selectivity.
Analogues of selective bromodomain inhibitors like PF-CBP1 could be designed as covalent chemical probes. For instance, CBP/p300-IN-12 is a covalent inhibitor that forms an adduct with C1450 of p300, leading to a decrease in H3K27Ac levels. Such covalent probes derived from the PF-CBP1 scaffold could provide enhanced on-target selectivity and enable more robust and sustained inhibition of CBP/p300 bromodomain function, facilitating detailed studies of their biological roles and potential therapeutic applications. These probes would be invaluable for chemoproteomics and activity-based protein profiling studies, allowing for the identification of direct binding partners and the elucidation of complex cellular pathways.
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in chemical biology, inducing the selective degradation of target proteins rather than merely inhibiting their function. A PROTAC molecule typically consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Given PF-CBP1's high affinity and selectivity for the CBP/p300 bromodomains, it serves as an ideal ligand for the rational design of novel PROTACs targeting these proteins. While direct PROTACs incorporating PF-CBP1 as a ligand are not explicitly detailed in the provided search results, the development of CBP/p300 PROTACs is an active area of research. Several potent CBP/p300 degraders have been reported, utilizing either bromodomain or HAT ligands. Examples include dCBP1, a bromodomain-recruiting dual CBP/p300 PROTAC degrader , and QC-182, which is based on the p300/CBP bromodomain inhibitor CCS1477. Another exceptionally potent degrader, JET-209, achieved half-maximal degradation (DC50) values of 0.05 nM for CBP and 0.2 nM for p300, demonstrating the efficacy of this approach. The incorporation of the PF-CBP1 ligand into PROTAC constructs would leverage its established selectivity profile to create highly efficient and specific degraders of CBP and p300, offering a powerful tool for "chemical knockout" experiments to precisely delineate the phenotypic consequences of CBP/p300 depletion.
Table 1: Examples of CBP/p300 PROTAC Degraders
| PROTAC Degrader | Target | Ligand Type (for POI) | DC50 (CBP) | DC50 (p300) | Reference |
| dCBP1 | CBP/p300 | Bromodomain Inhibitor | N/A | N/A | |
| JQAD1 | p300 | HAT Inhibitor | N/A | 31.6 nM | |
| QC-182 | p300/CBP | Bromodomain Inhibitor | N/A | 93 nM | |
| JET-209 | CBP/p300 | N/A | 0.05 nM | 0.2 nM |
Covalent Chemical Probes and Their Application
Integrative Omics Approaches for Comprehensive Mechanistic Studies
To gain a comprehensive understanding of the mechanistic effects of PF-CBP1 and its analogues, researchers employ integrative omics approaches, combining high-throughput data generation with computational analysis.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to map the genomic locations of histone modifications and protein-DNA interactions. In the context of CBP/p300 research, ChIP-seq is indispensable for assessing changes in histone acetylation, particularly histone H3 lysine (B10760008) 27 acetylation (H3K27ac), which is directly mediated by CBP/p300. Studies using CBP/p300 bromodomain inhibitors, such as FT-6876 and GNE-049, have utilized ChIP-seq to demonstrate a significant reduction in H3K27ac at specific promoter and enhancer regions. This reduction is often accompanied by a decrease in CBP/p300 occupancy on chromatin, suggesting that bromodomain inhibition can lead to the release of these proteins from their binding sites. ChIP-seq analysis also allows for the identification of global changes in enhancer acetylation, providing insights into the broader impact of CBP/p300 inhibition on chromatin structure and function.
RNA Sequencing (RNA-seq) provides a global snapshot of gene expression, allowing researchers to identify transcriptional changes induced by chemical compounds like PF-CBP1. By analyzing the entire transcriptome, RNA-seq can reveal which genes are up- or down-regulated in response to CBP/p300 bromodomain inhibition. For instance, RNA-seq studies with CBP/p300 inhibitors have shown a reduction in nascent RNA and enhancer RNA, indicating a direct impact on transcriptional output. In specific disease contexts, RNA-seq has been instrumental in uncovering the downstream transcriptional consequences of CBP/p300 inhibition. For example, in multiple myeloma, CBP/p300 bromodomain inhibition was found to suppress the IRF4/c-MYC gene network, which is critical for myeloma cell viability. Furthermore, RNA-seq data from prostate cancer tissues have revealed a positive correlation between CBP and p300 mRNA expression and androgen receptor signaling, highlighting their role in regulating oncogenes like MYC. The integration of RNA-seq with ChIP-seq data provides a comprehensive view of how bromodomain inhibition affects both chromatin marks and subsequent gene expression, offering crucial insights into the mechanistic actions of compounds like PF-CBP1.
Table 2: PF-CBP1 Bromodomain Selectivity Profile
| Target Protein | IC50 (nM) | Kd (µM) | Selectivity over BRD4 | Reference |
| CBP (CREBBP) | 125 | 0.19 | >100-fold | |
| p300 (EP300) | 363 | N/A | N/A | |
| BRD4(1) | 1540 | 20 | N/A |
Chromatin Immunoprecipitation Sequencing (ChIP-seq) to Map Histone Modification Changes
Computational Chemistry and Structural Biology Studies
Computational chemistry and structural biology techniques are indispensable for elucidating the intricate molecular interactions between PF-CBP1 and its target bromodomains. These approaches provide atomic-level insights into binding mechanisms, selectivity, and dynamic behavior, guiding the rational design of more potent and specific chemical probes and therapeutic agents.
X-ray crystallography plays a pivotal role in determining the precise binding modes of small molecules with target proteins. While direct crystal structures of PF-CBP1 in complex with bromodomains are not explicitly detailed in the provided search results, insights into its binding are strongly inferred from studies on structurally related compounds and other inhibitors of the CBP bromodomain. PF-CBP1 is characterized as a propoxy analogue of SGC-CBP30, a well-characterized inhibitor of the CBP bromodomain .
X-ray crystallography studies of SGC-CBP30 bound to CBP have revealed key interactions within the acetyl-lysine binding site. These studies demonstrated that the dimethylisoxazole moiety of SGC-CBP30 interacts with the acetyl lysine binding residues, forming a direct hydrogen bond between the isoxazole (B147169) oxygen and the amide side-chain of Asn1168, and a water-mediated hydrogen bond to Tyr1125 from the isoxazole nitrogen . Furthermore, an aryl group on SGC-CBP30 forms a cation-π interaction with Arg1173 in an induced pocket . The ethoxy oxygen of a related compound was also observed to form a hydrogen bond to a structured water molecule within the ZA channel, a critical structural feature for optimizing the potency and selectivity of bromodomain inhibitors . These crystallographic findings provide a high-resolution understanding of how inhibitors like PF-CBP1 engage with the CBP bromodomain, highlighting the importance of specific hydrogen bonding networks and hydrophobic interactions for potent and selective binding. Such structural data are crucial for validating predicted binding poses from computational docking and for guiding further lead optimization in drug discovery .
Molecular dynamics (MD) simulations are powerful computational tools that complement static crystallographic data by providing insights into the dynamic behavior and long-term stability of protein-ligand interactions . For bromodomains, MD simulations have been utilized to characterize their inherent flexibility and understand how small molecules interact with these dynamic protein modules .
While specific MD simulations for PF-CBP1 were not detailed in the provided search results, the utility of this approach for bromodomain-ligand systems is well-established. For instance, explicit-solvent MD simulations have been employed to analyze the selectivity of inhibitors for the BRPF1 bromodomain . Furthermore, MD simulations have been instrumental in calculating binding free energies for protein-ligand complexes, such as the interactions between the phosphorylated kinase-inducible domain (pKID) of CREB and the KIX domain of CBP . These simulations can reveal how binding induces structural changes, including the folding of natively unstructured proteins upon complex formation, as observed for pKID binding to KIX . Room-temperature MD simulations have suggested that pKID becomes more rigid and stable upon KIX-binding, and that the folding pathways of the apo- and bound-states can differ, indicating an induced-fit mechanism of binding . Applying such advanced MD simulation techniques to PF-CBP1 would provide invaluable insights into its binding kinetics, conformational changes upon binding, and the stability of its complexes with CBP and EP300 bromodomains. This dynamic perspective is essential for a comprehensive understanding of PF-CBP1's mechanism of action and for optimizing its pharmacological properties.
X-ray Crystallography of PF-CBP1 in Complex with Bromodomains
Future Perspectives in Epigenetic Research Tools
PF-CBP1 stands out as a highly selective inhibitor of the CREB binding protein (CBP) and p300 bromodomains, making it a valuable chemical probe for advancing epigenetic research . Its potent inhibitory activity against CREBBP (IC50 of 125 nM) and EP300 (IC50 of 363 nM) bromodomains, coupled with its notable selectivity (e.g., >100-fold over BRD4), positions it as a critical tool for dissecting the specific biological roles of these epigenetic "reader" domains .
The development of selective inhibitors like PF-CBP1 is fundamental to elucidating the functions of individual epigenetic proteins, which is crucial for developing more effective and safer therapeutic strategies . Epigenetic mechanisms are intimately linked to normal development, and their dysregulation is implicated in a wide array of human diseases, including various cancers and inflammatory conditions . PF-CBP1 has already demonstrated its potential by reducing LPS-induced inflammatory cytokine expression (IL-1β, IL-6, and IFN-β) in primary macrophages in vitro . Additionally, its ability to downregulate RGS4 expression in cortical neurons suggests its relevance in the research of neurological disorders, such as epilepsy and Parkinson's disease .
As an epigenetic research tool, PF-CBP1 can be utilized to:
Probe specific bromodomain functions: By selectively inhibiting CBP and p300 bromodomains, researchers can delineate their precise roles in gene regulation, chromatin remodeling, and cellular signaling pathways.
Investigate disease mechanisms: PF-CBP1 can help uncover the contributions of CBP/p300 bromodomain activity to pathological states, including inflammation, cancer progression, and neurodegeneration.
Facilitate drug discovery: PF-CBP1 serves as a lead compound or a benchmark for the development of new therapeutic agents targeting CBP/p300 bromodomains. Its selectivity profile provides a basis for designing compounds with improved specificity and reduced off-target effects.
Explore epigenetic crosstalk: Understanding how CBP/p300 bromodomain inhibition by PF-CBP1 impacts other epigenetic modifications and pathways will provide a more holistic view of epigenetic regulation.
The ongoing research into the "epigenetic toolkit" and the identification of enzymes that "write," "erase," and "read" epigenetic modifications underscore the growing importance of compounds like PF-CBP1 . With its well-defined selectivity and established activity, PF-CBP1 is expected to continue to be a cornerstone in the exploration of epigenetic mechanisms and the development of targeted therapies.
Data Tables
The following table summarizes key inhibitory data for PF-CBP1 against various bromodomains.
Table 1: Inhibitory Activity of PF-CBP1 against Bromodomains
| Bromodomain Target | IC50 (nM) | Kd (µM) | Selectivity (vs. BRD4) |
| CREBBP (CBP) | 125 | 0.19 | >100-fold |
| EP300 (p300) | 363 | N/A | N/A |
| BRD2-1 | 1240 | N/A | N/A |
| BRD3-1 | 1380 | N/A | N/A |
| BRD3-2 | 4220 | N/A | N/A |
| BRD4-1 | 1540 | >20 | N/A |
| BRD4-2 | 9750 | N/A | N/A |
| BRDT-1 | 2440 | N/A | N/A |
| TAF1-2 | 3390 | N/A | N/A |
| TAF1L-2 | 7290 | N/A | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
